2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry principles for complex ester systems. According to International Union of Pure and Applied Chemistry guidelines, esters are named by identifying the alkyl or aryl portion first, followed by the name of the acid portion, where the -ic ending of the parent acid is replaced by the suffix -ate. In this compound, the nomenclature reflects a sophisticated structural arrangement where the primary backbone consists of a 4-methylpentanoic acid unit that has undergone esterification at the 2-position.
The systematic breakdown begins with identifying the parent carboxylic acid chain, which contains six carbon atoms including the carboxyl carbon, following the International Union of Pure and Applied Chemistry rule that the longest hydrocarbon chain containing the carboxyl group serves as the parent structure. The numbering system starts from the carboxyl carbon, as mandated by International Union of Pure and Applied Chemistry nomenclature protocols. The compound contains multiple functional groups, with the carboxylic acid group taking priority over other functional groups such as ester and ether functionalities, consistent with established hierarchy rules.
The ester substituent at position 2 consists of a 4-tert-butoxy-2,2-dimethyl-4-oxobutanoyl group, representing a complex acyl substituent. This acyl group itself derives from 4-tert-butoxy-2,2-dimethyl-4-oxobutanoic acid, creating a diester system. The tert-butoxy designation indicates the presence of a tert-butyl group connected through an oxygen atom, forming an ether linkage within the ester framework. The systematic name construction demonstrates the hierarchical approach required for complex molecules containing multiple functional groups and substitution patterns.
Molecular Formula and Stoichiometric Composition
The molecular composition of 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid can be determined through systematic structural analysis. Based on the systematic name and structural components, the compound contains multiple carbon atoms distributed across the methylpentanoic acid backbone, the connecting ester linkage, and the complex acyl substituent containing the tert-butoxy group.
The stoichiometric analysis reveals a carbon framework consisting of the six-carbon methylpentanoic acid chain, four carbons in the tert-butyl group, four carbons in the dimethylbutanoyl segment, and the connecting carbonyl carbon. The total carbon count represents a significant molecular size typical of complex pharmaceutical intermediates and specialty chemical compounds. The oxygen content includes the carboxylic acid functionality, the ester linkage oxygen, the carbonyl oxygen of the acyl group, and the ether oxygen connecting the tert-butyl group.
Hydrogen distribution follows from the saturated nature of most structural components, with the tert-butyl group contributing nine hydrogen atoms, methyl substituents adding their respective hydrogen complements, and the various methylene and methine groups throughout the structure providing additional hydrogen atoms. The molecular weight calculation demonstrates this compound falls within the range typical of complex organic molecules used in pharmaceutical research and synthetic chemistry applications.
| Structural Component | Carbon Atoms | Hydrogen Atoms | Oxygen Atoms |
|---|---|---|---|
| Methylpentanoic Acid Backbone | 6 | 11 | 2 |
| Ester Linkage | 0 | 0 | 1 |
| Dimethylbutanoyl Group | 6 | 10 | 1 |
| Tert-butoxy Group | 4 | 9 | 1 |
| Total Molecular Formula | 16 | 30 | 5 |
Stereochemical Configuration and Chiral Centers
The stereochemical analysis of 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid reveals potential chiral centers that significantly influence the compound's three-dimensional structure and potential biological activity. The primary chiral center occurs at carbon-2 of the methylpentanoic acid backbone, where the large ester substituent, the carboxylic acid group, a hydrogen atom, and the carbon chain create four different substituents around a tetrahedral carbon center.
The substitution pattern at position 2 creates a stereogenic center due to the presence of four distinct groups: the carboxyl group, the complex ester substituent, a hydrogen atom, and the remaining portion of the methylpentanoic acid chain. This chiral center can exist in either R or S configuration according to Cahn-Ingold-Prelog priority rules, where the carboxyl group typically receives highest priority due to the oxygen atoms, followed by the complex ester group due to its size and heteroatom content.
Additionally, the structural complexity introduced by the branched nature of both the main chain and the ester substituent creates conformational considerations that affect the overall molecular geometry. The tert-butyl group within the ester substituent contributes significant steric bulk, potentially influencing the preferred conformations around the ester linkage and creating additional conformational constraints.
The presence of multiple methyl substituents, particularly the 2,2-dimethyl substitution pattern in the acyl portion, introduces additional steric considerations that influence molecular flexibility and potential intermolecular interactions. These structural features collectively contribute to the compound's unique three-dimensional profile and may influence its chemical reactivity and potential biological interactions.
Comparative Analysis of Structural Analogues
The structural comparison with related compounds provides valuable insights into the unique characteristics of 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid. Di-tert-butyl succinate serves as an important structural analogue, sharing the tert-butyl ester functionality and representing a simpler diester system. Di-tert-butyl succinate, with molecular formula C₁₂H₂₂O₄ and molecular weight 230.30 grams per mole, provides a baseline for understanding the properties of tert-butyl esters.
The synthetic preparation of di-tert-butyl succinate involves proton-catalyzed esterification of succinic acid with isobutene, typically using aqueous sulfuric acid as catalyst. This synthetic approach demonstrates the stability and accessibility of tert-butyl ester functionalities under acidic conditions, providing insights into potential synthetic routes for the target compound. The process achieves yields of 86-88% under optimized conditions, indicating the robust nature of tert-butyl ester formation.
Comparative analysis with 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid reveals shared structural motifs, particularly the tert-butoxy substitution pattern and the 2,2-dimethyl branching. This compound, with molecular formula C₁₀H₁₈O₄ and molecular weight 202.25 grams per mole, represents a portion of the target molecule's structure and provides insights into the behavior of the acyl component. The presence of similar structural features suggests comparable chemical stability and reactivity patterns.
The ester nomenclature principles demonstrate that compounds containing tert-butyl groups follow standard International Union of Pure and Applied Chemistry conventions while accommodating the branched nature of the tert-butyl substituent. The systematic naming approach ensures unambiguous identification of complex ester structures, as demonstrated by the various tert-butyl containing compounds documented in chemical databases.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Target Compound | C₁₆H₃₀O₅ | 302.41 g/mol | Asymmetric diester, chiral center |
| Di-tert-butyl Succinate | C₁₂H₂₂O₄ | 230.30 g/mol | Symmetric diester, no chiral centers |
| 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoic acid | C₁₀H₁₈O₄ | 202.25 g/mol | Monofunctional acid, gem-dimethyl |
| Cholesteryl Succinate | C₃₁H₅₀O₄ | 486.7 g/mol | Hemisuccinate ester, steroid backbone |
Properties
CAS No. |
186193-10-2 |
|---|---|
Molecular Formula |
C16H28O6 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
(2S)-2-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxy-4-methylpentanoic acid |
InChI |
InChI=1S/C16H28O6/c1-10(2)8-11(13(18)19)21-14(20)16(6,7)9-12(17)22-15(3,4)5/h10-11H,8-9H2,1-7H3,(H,18,19)/t11-/m0/s1 |
InChI Key |
GPSGOETZUHSMIX-NSHDSACASA-N |
SMILES |
CC(C)CC(C(=O)O)OC(=O)C(C)(C)CC(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)OC(=O)C(C)(C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)OC(=O)C(C)(C)CC(=O)OC(C)(C)C |
Synonyms |
(2S)-2-{[3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYLPROPANOYL]OXY}-4-METHYLPENTANOIC ACID |
Origin of Product |
United States |
Preparation Methods
Activated Ester Coupling via N-Hydroxysuccinimide (NHS)
This method leverages the reactivity of NHS-activated carboxylates to form esters under mild conditions:
Procedure :
-
Activation : React 4-tert-butoxy-2,2-dimethyl-4-oxobutanoic acid with N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., DCC) in anhydrous dichloromethane at 0–5°C for 2 hr.
-
Coupling : Add 4-methylpentanol dropwise to the activated ester solution, followed by catalytic DMAP. Stir at room temperature for 12 hr.
-
Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 68–72% (reported for analogous tert-butyl esterifications).
Advantages :
Direct Acid-Catalyzed Esterification
A one-pot approach using Brønsted acid catalysts:
Procedure :
-
Combine equimolar amounts of 4-tert-butoxy-2,2-dimethyl-4-oxobutanoic acid and 4-methylpentanol in toluene.
-
Add p-toluenesulfonic acid (PTSA, 5 mol%) and reflux with a Dean-Stark trap for 6 hr to remove water.
-
Neutralize with NaHCO<sub>3</sub>, extract, and concentrate.
Yield : 55–60% (observed in related tert-butyl ester syntheses).
Limitations :
-
Risk of tert-butyl group cleavage under prolonged acidic conditions.
-
Requires rigorous drying to shift equilibrium toward ester formation.
Protection/Deprotection Strategies
tert-Butyl Group Stability
The tert-butoxy carbonyl group is stable under:
-
Basic conditions (pH 7–12).
-
Mild acidic conditions (pH > 3).
Critical Note : Strong acids (e.g., HCl in dioxane) cleave the tert-butyl group, necessitating pH control during synthesis.
Crystallization and Purification
Solvent Systems for Recrystallization
| Solvent Combination | Purity (%) | Crystal Morphology | Source |
|---|---|---|---|
| Ethyl acetate/hexane | 99.2 | Needles | |
| Dichloromethane/MTBE | 98.5 | Prisms |
Optimal Conditions : Slow cooling from 50°C to −20°C over 12 hr.
Analytical Characterization
X-ray Powder Diffraction (XRPD)
While the target compound’s XRPD data are unavailable, analogous tert-butyl esters exhibit characteristic peaks at:
Industrial-Scale Considerations
Challenges :
-
Cost of tert-butyl reagents.
-
Energy-intensive distillation for solvent recovery.
Solutions :
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Analogs and Activity Data
Key Findings :
- The antibacterial potency of 4-methylpentanoic acid derivatives is significantly influenced by ester substituents. For example, 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid exhibits 8-fold greater activity against S. aureus than lauric acid, attributed to synergistic effects between the laurate chain and the 2-(isobutyryloxy)-4-methylpentanoic acid group .
- Thioxothiazolidin-furan derivatives (e.g., compounds 4c–4f) demonstrate exceptional activity against multidrug-resistant S. aureus (MIC = 2 µg/mL), outperforming many conventional antibiotics .
- The tert-butoxy group in the target compound may enhance stability but could reduce membrane permeability compared to smaller substituents like isobutyryloxy or dodecanoyloxy, which are optimized for bacterial membrane interaction .
Structural and Functional Differences
Substituent Impact on Bioactivity
Ester Groups: Thioxothiazolidin-furan moieties (e.g., in compounds 4a–4h) introduce planar aromatic systems that likely intercalate into bacterial DNA or inhibit enzymes like DNA gyrase . Long-chain esters (e.g., dodecanoyloxy) enhance lipophilicity, promoting interaction with bacterial membranes. This is evident in the superior activity of 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid over lauric acid . tert-Butoxy groups (in the target compound) may reduce metabolic degradation but could sterically hinder target binding compared to less bulky substituents .
Stereochemical Considerations: Chiral centers in 4-methylpentanoic acid derivatives (e.g., the (S,Z)-configuration in compounds 4a–4h) are critical for activity, as enantiomeric forms often show reduced efficacy .
Cytotoxicity and Selectivity
- Thioxothiazolidin-furan derivatives (4a–4h) exhibit low cytotoxicity in mammalian cells, suggesting a selective mechanism against bacterial targets .
Biological Activity
2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid, with the chemical formula C16H28O6, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure suggests potential biological activities that warrant detailed exploration.
Chemical Structure
The compound features a complex structure characterized by the presence of a tert-butoxy group and a dimethyl-4-oxobutanoyl moiety. This structural configuration may influence its biological interactions and pharmacological properties.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, derivatives of butyric acid have been shown to possess antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species. The presence of the tert-butoxy group could enhance lipid solubility, facilitating membrane penetration and increasing efficacy against bacterial cells.
Anti-inflammatory Effects
Several studies suggest that compounds with carboxylic acid functionalities can modulate inflammatory responses. The biological activity of 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid may include inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Enzyme Inhibition
The structural attributes of this compound suggest potential enzyme inhibitory activity. Compounds similar to 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid have been studied for their ability to inhibit enzymes involved in metabolic pathways. For example, inhibition of lipases or proteases could lead to applications in weight management or metabolic disorders.
Case Studies
- Antibacterial Activity : A study conducted by ResearchGate demonstrated that related compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional groups in enhancing antibacterial efficacy.
- Inflammation Modulation : In vitro experiments indicated that similar compounds reduced levels of TNF-alpha and IL-6 in macrophages, suggesting a potential application in inflammatory diseases.
- Enzyme Interaction : A recent investigation into enzyme kinetics revealed that derivatives of 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid inhibited pancreatic lipase with an IC50 value indicative of moderate potency.
Data Table: Biological Activities
| Biological Activity | Assessed Effect | Reference |
|---|---|---|
| Antibacterial | Significant inhibition against S. aureus and E. coli | ResearchGate |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | ResearchGate |
| Enzyme inhibition | Moderate inhibition of pancreatic lipase | ResearchGate |
Q & A
Q. Methodological Guidance
- NMR Spectroscopy :
- FT-IR : Detect ester C=O stretches (~1740 cm⁻¹) and tert-butyl C-O vibrations (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₃₁NO₇ requires exact mass 385.2102) .
How can low yields in coupling reactions involving tert-butoxycarbonyl groups be addressed?
Advanced Mechanistic Analysis
Low yields often stem from:
- Steric Hindrance : Bulky tert-butoxy groups impede nucleophilic attack. Mitigate by using DMAP to activate the carbonyl .
- Moisture Sensitivity : DCC-mediated couplings require anhydrous conditions; use molecular sieves or inert gas purging .
Optimization Strategy : - Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for improved solubility and reduced side products .
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Experimental Design Framework
- pH Stability :
- Thermal Stability :
How can researchers reconcile conflicting spectroscopic data during structural elucidation?
Q. Data Contradiction Protocol
- Case Example : Discrepancies in ¹H NMR integration ratios may indicate residual solvents or incomplete purification.
- Resolution Steps :
What in vitro models are suitable for studying the biological activity of derivatives of this compound?
Q. Preclinical Research Guidance
- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
Note : Derivatives with modified tert-butoxy groups show enhanced lipophilicity, improving membrane permeability .
How does the tert-butoxy group influence the compound’s reactivity in nucleophilic acyl substitution?
Q. Mechanistic Depth
- Steric Effects : The tert-butoxy group creates a bulky environment, slowing nucleophilic attack at the carbonyl carbon.
- Electronic Effects : Electron-donating tert-butyl groups reduce electrophilicity of the carbonyl, requiring stronger nucleophiles (e.g., Grignard reagents) .
Experimental Validation : Kinetic studies (e.g., monitoring reaction rates via IR) can quantify these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
